molecular formula C11H13N3O3 B2713046 1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1105195-68-3

1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2713046
M. Wt: 235.243
InChI Key: RVDAXJWRJRFMBU-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines often involves the condensation of certain precursors followed by cyclization . The specifics of the synthesis can vary depending on the substituents attached to the pyrido[2,3-d]pyrimidine core .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines can be analyzed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines can depend on the specific substituents attached to the core structure . These reactions can involve various functional groups and can be influenced by factors such as temperature and the presence of catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines can be influenced by the specific substituents attached to the core structure . These properties can include factors such as solubility, melting point, and reactivity .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antithrombotic Compounds : Compounds related to 1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been studied for their potential as antithrombotic agents. For instance, 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, a similar compound, showed promising cerebral and peripheral effects as an antithrombotic agent (Furrer, Wágner, & Fehlhaber, 1994).

  • Antimicrobial Activity : Pyrido-pyrimidine derivatives have been explored for their antimicrobial properties. Research shows that such derivatives, when combined with certain amino acids, exhibit variable antibacterial activities and may act as potent antibacterial and antitumor agents (Alwan, Abdul-Sahib Al Kaabi, & Hashim, 2014).

  • Urease Inhibition : Derivatives of pyrido-pyrimidine have also been investigated for their urease inhibition activity, a significant factor in treating infections caused by urease-producing bacteria (Rauf et al., 2010).

Supramolecular Chemistry

  • Hydrogen-bonded Supramolecular Assemblies : Pyrimidine derivatives have been utilized to create novel crown-containing hydrogen-bonded supramolecular assemblies. These have potential applications in materials science and nanotechnology (Fonari et al., 2004).

Materials Science

  • Photophysical Properties and pH-Sensing : Pyrimidine-phthalimide derivatives, closely related to 1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, have been developed with notable solid-state fluorescence and potential as colorimetric pH sensors (Yan et al., 2017).

  • Synthesis of Novel Heterocycles : The efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives has been reported, offering a range of applications in the field of organic chemistry and materials science (Ashraf et al., 2019).

Safety And Hazards

The safety and hazards associated with pyrido[2,3-d]pyrimidines can depend on their specific structure. Some pyrido[2,3-d]pyrimidines may have potential therapeutic uses, but they could also have side effects or toxicities .

Future Directions

Future research on pyrido[2,3-d]pyrimidines could involve the synthesis of new derivatives, the exploration of their biological activities, and the development of new therapeutic agents . This could involve detailed structure-activity relationship studies to optimize their properties .

properties

IUPAC Name

1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-3-6-17-7-4-5-12-9-8(7)10(15)13-11(16)14(9)2/h4-5H,3,6H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDAXJWRJRFMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2C(=O)NC(=O)N(C2=NC=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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